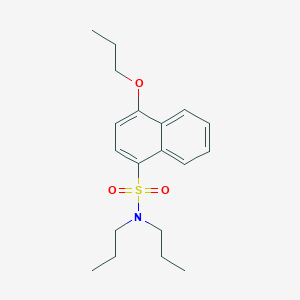
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide, also known as PDPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PDPN is a sulfonamide derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is not fully understood. However, studies have shown that it can interact with proteins and induce conformational changes that can affect their function. 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide can induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the activity of certain kinases involved in cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. However, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is not very soluble in water, which can limit its use in certain experiments. Additionally, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is relatively expensive, which can be a limitation for researchers with limited budgets.
Direcciones Futuras
There are several potential future directions for the study of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide. One area of interest is the development of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide-based fluorescent probes for imaging biological systems. Another potential direction is the development of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide-based therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide involves a multi-step process that starts with the reaction of naphthalene with propionic anhydride to form 4-propoxy-naphthalene. This intermediate is then reacted with propylamine to form 4-propoxy-N-propylnaphthalene. Finally, the sulfonamide group is introduced by reacting the intermediate with sulfuric acid to form 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide.
Aplicaciones Científicas De Investigación
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been used as a fluorescent probe to study protein-ligand interactions. It has also been used as a molecular rotor to study the rotational dynamics of macromolecules.
In medicine, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been investigated for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-4-13-20(14-5-2)24(21,22)19-12-11-18(23-15-6-3)16-9-7-8-10-17(16)19/h7-12H,4-6,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBCAILMANRRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)
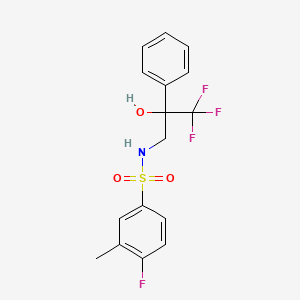
![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)
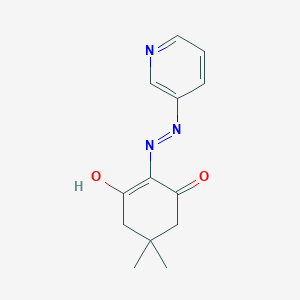
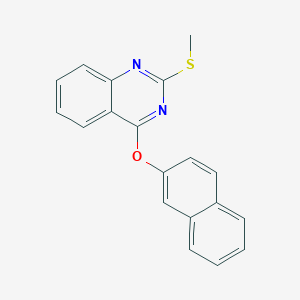
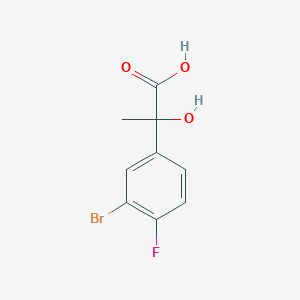
![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
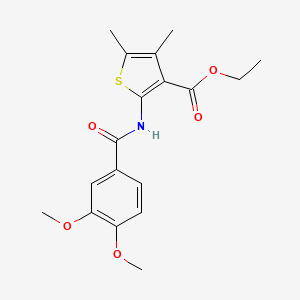
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)

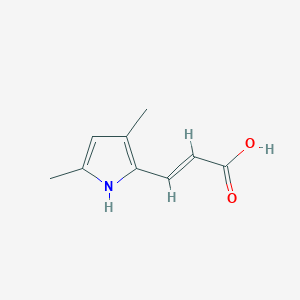
![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2671838.png)
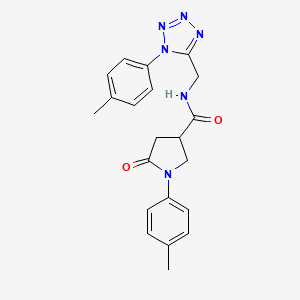
![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)